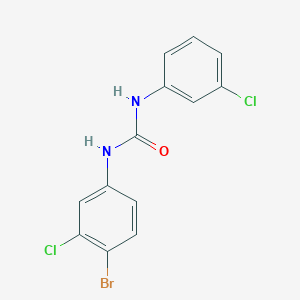![molecular formula C19H24N2OS B5121684 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological properties.
科学的研究の応用
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Antidepressant activity: Studies have shown that this compound exhibits significant antidepressant activity in animal models.
2. Anxiolytic activity: It has been found to possess anxiolytic activity in various animal models.
3. Antipsychotic activity: This compound has been found to exhibit antipsychotic activity in animal models.
4. Neuroprotective activity: It has been found to possess neuroprotective activity in various animal models.
作用機序
The exact mechanism of action of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Increase in serotonin levels: It has been found to increase the levels of serotonin in the brain, which is known to be involved in the regulation of mood.
2. Decrease in dopamine levels: It has been found to decrease the levels of dopamine in the brain, which is known to be involved in the regulation of behavior.
3. Modulation of GABAergic system: It has been found to modulate the GABAergic system, which is known to be involved in the regulation of anxiety.
実験室実験の利点と制限
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits significant pharmacological properties. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine. Some of these directions include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of new derivatives: The synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds.
3. Clinical trials: Clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
4. Studies on its safety profile: More research is needed to determine the safety profile of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant pharmacological properties in scientific research. It has potential therapeutic applications in various areas, including depression, anxiety, and psychosis. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties. Clinical trials are also needed to evaluate its potential therapeutic applications in humans.
合成法
The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine can be achieved through a multi-step process. The first step involves the synthesis of 4,5-dimethyl-3-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylbenzylamine to obtain the desired product.
特性
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-4-6-17(7-5-14)12-20-8-10-21(11-9-20)19(22)18-13-23-16(3)15(18)2/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOBEEFHKJLKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5121617.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)

![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
amino]butanoate](/img/structure/B5121727.png)